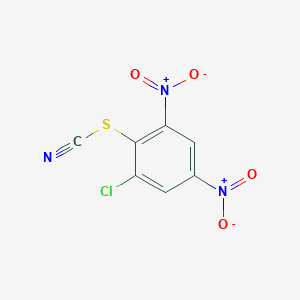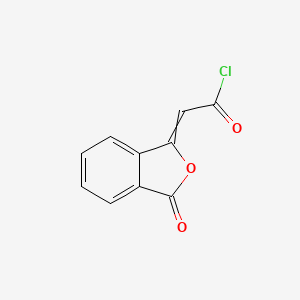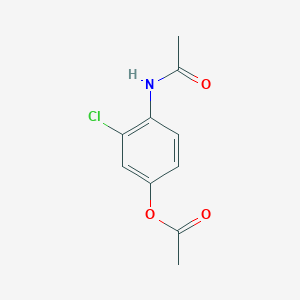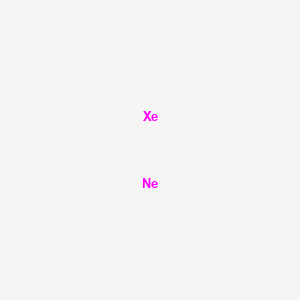
2-Chloro-4,6-dinitrophenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dinitrophenyl thiocyanate is a chemical compound with the molecular formula C7H3ClN2O4S. It is characterized by the presence of a chloro group, two nitro groups, and a thiocyanate group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl thiocyanate typically involves the nitration of chlorobenzene followed by the introduction of the thiocyanate group. The process can be summarized as follows:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4,6-dinitrochlorobenzene.
Thiocyanation: The nitrated product is then reacted with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable solvent like acetone or ethanol, under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-dinitrophenyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenyl thiocyanates.
Reduction: Products include 2-chloro-4,6-diaminophenyl thiocyanate.
Oxidation: Products include sulfonyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dinitrophenyl thiocyanate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-dinitrophenyl thiocyanate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenyl thiocyanate: Lacks the chloro group but has similar reactivity.
2-Chloro-4-nitrophenyl thiocyanate: Contains only one nitro group, resulting in different reactivity patterns.
4-Chloro-2,6-dinitrophenyl thiocyanate: Positional isomer with similar properties but different reactivity due to the position of substituents.
Uniqueness
2-Chloro-4,6-dinitrophenyl thiocyanate is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. The combination of these functional groups allows for selective modifications and applications in various fields.
Propiedades
Número CAS |
61011-80-1 |
|---|---|
Fórmula molecular |
C7H2ClN3O4S |
Peso molecular |
259.63 g/mol |
Nombre IUPAC |
(2-chloro-4,6-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H2ClN3O4S/c8-5-1-4(10(12)13)2-6(11(14)15)7(5)16-3-9/h1-2H |
Clave InChI |
QWJJJVDXNVMCDI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])SC#N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)

![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)


![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)





